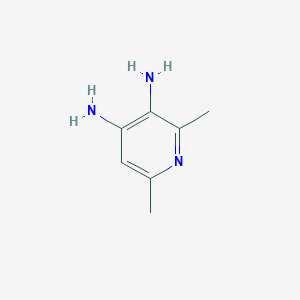
2,6-Dimethylpyridine-3,4-diamine
概要
説明
2,6-Dimethylpyridine-3,4-diamine is a chemical compound that contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylpyridine-3,4-diamine consists of a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom .Physical And Chemical Properties Analysis
2,6-Dimethylpyridine-3,4-diamine is a powder with a melting point of 181-186°C . It has a molecular weight of 137.18 .科学的研究の応用
1. Ion Mobility Spectrometry
2,6-Dimethylpyridine derivatives have been studied in ion mobility spectrometry, where their positive ion mobility spectra were analyzed in air at various temperatures. These compounds, including derivatives like 2,6-di-t-butyl pyridine, demonstrated significant insights into the behavior of protonated molecules and their mobility under different conditions, which is essential for chemical standards in mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).
2. Polymer Synthesis and Properties
2,6-Dimethylpyridine derivatives are key in synthesizing novel polymers. For instance, compounds like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been used to create fluorinated polyimides with notable solubility, low water absorption rates, and high thermal stability. These properties make these polymers suitable for various industrial applications (Madhra, Salunke, Banerjee, & Prabha, 2002).
3. Fluorescent Polyimides
Derivatives like 4-(4,4′-diaminotriphenylamine)-2,6-bis(4-methylphenyl)pyridine have been synthesized and used to prepare polyimides with high glass transition temperatures and excellent thermal stability. These polymers demonstrate unique fluorescence properties, making them potential candidates for applications in photonics and optoelectronics (Wang, Liou, Liaw, & Huang, 2008).
4. Cationic Polymerization
2,6-Dimethylpyridine has been instrumental in the living cationic polymerization of vinyl monomers, showcasing its ability to stabilize growing carbocations and influence polymerization processes. This application is crucial in materials science for creating polymers with specific characteristics (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
5. Characterization of Acid Surfaces
In research involving the characterization of acid surfaces, 2,6-Dimethylpyridine has been used for adsorption studies on various materials, including γ-Al2O3 and decationated Y zeolites. These studies help in understanding different types of Lewis and Bronsted sites, crucial for catalysis and surface science (Corma, Rodellas, & Fornés, 1984).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
It is known that the compound is involved in a three-component reaction with p-n-dimethylaminobenzaldehyde and phenylhydrazine, resulting in the formation of bis(biarylhydrazone) .
Biochemical Pathways
The compound’s role in the formation of bis(biarylhydrazone) suggests it may influence pathways involving these types of structures .
特性
IUPAC Name |
2,6-dimethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRTVLYRIHDHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602009 | |
| Record name | 2,6-Dimethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3726-26-9 | |
| Record name | 2,6-Dimethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridin-3-ylamine](/img/structure/B1628562.png)






![Magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1628573.png)





